molecular formula C13H15FN2O4 B12836051 acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

Katalognummer: B12836051
Molekulargewicht: 282.27 g/mol
InChI-Schlüssel: XOFFDKRQCOVKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is a compound that combines the properties of acetic acid and an indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a significant molecule in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid, often involves cyclization reactions. One common method involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol . Another method includes the reaction of dihydrofuran with specific reagents to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing cellular processes. For example, it can interact with the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C13H15FN2O4

Molekulargewicht

282.27 g/mol

IUPAC-Name

acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H11FN2O2.C2H4O2/c12-7-2-1-6-3-8(14-10(6)4-7)5-9(13)11(15)16;1-2(3)4/h1-4,9,14H,5,13H2,(H,15,16);1H3,(H,3,4)

InChI-Schlüssel

XOFFDKRQCOVKNG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC2=C(C=C1F)NC(=C2)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.